N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-22-15-7-5-13(17)8-16(15)23(20,21)19-10-11-2-6-14(18-9-11)12-3-4-12/h2,5-9,12,19H,3-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXBVLODFSDHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Cyclopropylpyridine Intermediate
Starting Materials: Cyclopropylamine and 3-bromopyridine.
Reaction: Cyclopropylamine reacts with 3-bromopyridine under basic conditions to form 6-cyclopropylpyridine.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the sulfonamide group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Products: Substitution reactions can replace the fluorine atom with other nucleophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its sulfonamide group is a common feature in many drugs, suggesting possible applications in the treatment of bacterial infections or inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The cyclopropyl and pyridine groups could enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs in the sulfonamide, benzimidazole, and acetamide classes. Below is a detailed analysis supported by research findings:
Structural Analogues from Benzimidazole Derivatives ()
- Compound B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
- Core Structure : Benzimidazole (two fused aromatic rings with nitrogen atoms) vs. pyridine-sulfonamide in the target compound.
- Key Differences :
- Benzimidazole derivatives often exhibit planar structures, favoring intercalation with DNA or aromatic protein pockets, whereas the pyridine-sulfonamide scaffold may prioritize hydrogen-bonding interactions.
- Biological Implications: Benzimidazoles are known for antiparasitic and anticancer activities, but the sulfonamide group in the target compound could shift activity toward enzymatic targets like kinases or proteases.
Acetamide Derivatives ()
- Compound 9a : N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide
- Core Structure : Dual acetamide groups vs. a single sulfonamide in the target compound.
- Key Differences :
- The oxetane ring in 9a introduces strain and polarity, whereas the cyclopropyl group in the target compound balances lipophilicity and rigidity .
Chromatographic Behavior of Sulfonamide Analogues ()
- N-(3,5-dinitrobenzoyl)alanine methyl ester :
- Comparison Basis : Chromatographic separation factors (α) depend on substituent electronic effects and steric bulk.
- Insights :
- The target compound’s fluorine and methoxy groups may increase polarity relative to non-fluorinated analogs, affecting retention times in reversed-phase chromatography.
- The cyclopropyl group could reduce π-π stacking interactions compared to bulkier aromatic substituents, as seen in end-capped vs. non-end-capped stationary phases .
Data Table: Key Comparative Properties
*logP values estimated using fragment-based methods.
Research Findings and Implications
Sulfonamide vs. Acetamide Bioactivity : The target compound’s sulfonamide group may enhance binding to polar enzymatic active sites compared to acetamides, as seen in COX-2 inhibitors .
Fluorine Substitution : The 5-fluoro group likely improves metabolic stability, analogous to fluorinated drugs like ciprofloxacin, which resist hepatic degradation .
Cyclopropyl Effects : The cyclopropyl group’s rigidity may reduce off-target interactions, a strategy employed in drugs like sitagliptin to enhance selectivity .
Chromatographic Behavior : The compound’s moderate logP and polar substituents suggest it would elute earlier than lipophilic benzimidazoles in HPLC, aligning with trends observed in .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this sulfonamide derivative to improve yield and purity?
Methodological Answer:
Optimization involves:
- Reagent stoichiometry : Ensure precise molar ratios of reactants (e.g., sulfonyl chloride to amine intermediates) to minimize side products. For example, pyridine is often used as a base to neutralize HCl during sulfonamide bond formation .
- Temperature control : Maintain room temperature or mild heating (e.g., 25–50°C) to prevent decomposition of thermally sensitive intermediates, as seen in similar sulfonamide syntheses .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization using solvents like dichloromethane/petroleum ether to isolate high-purity products .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation reactions, reducing reaction times from hours to minutes .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR (400–600 MHz) resolves aromatic protons, methoxy groups, and cyclopropyl signals. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while fluorinated aromatic protons show splitting patterns .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ or [M–H]– ions) with <5 ppm error .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .
- X-ray crystallography : Determines stereochemistry and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
Basic: How can researchers assess the biological activity of this sulfonamide derivative?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Measure IC50 values against target enzymes (e.g., kinases, carbonic anhydrases) using fluorogenic substrates .
- Antimicrobial activity : Perform MIC (minimum inhibitory concentration) tests via broth microdilution against bacterial/fungal strains .
- Cellular assays :
Advanced: How do structural modifications (e.g., substituents on the pyridine or benzene rings) influence the compound’s target binding affinity?
Methodological Answer:
- SAR analysis :
- Electron-withdrawing groups (e.g., -F, -CF3) : Enhance binding to hydrophobic pockets in target proteins, as seen in fluorinated sulfonamides with improved kinase inhibition .
- Methoxy groups : Adjust steric bulk and hydrogen-bonding capacity; ortho-methoxy substituents can restrict rotational freedom, enhancing selectivity .
- Cyclopropyl moieties : Introduce conformational rigidity, as demonstrated in analogs with 10-fold higher potency due to reduced entropic penalties upon binding .
- Crystallographic studies : Resolve ligand-protein co-crystals to identify key interactions (e.g., hydrogen bonds with active-site residues, π-π stacking) .
Advanced: What strategies address poor aqueous solubility during pharmacological profiling?
Methodological Answer:
- Salt formation : Convert the free base to hydrochloride or sodium salts via acid/base titration .
- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vivo dosing .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Verify assay conditions : Cross-check buffer pH, incubation times, and cell passage numbers, as small variations can alter IC50 values .
- Orthogonal assays : Confirm results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Batch analysis : Compare purity (>98% by HPLC) and stereochemical consistency (via chiral HPLC or CD spectroscopy) .
- Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., temperature, catalyst load) .
Advanced: What in silico methods predict the ADMET properties of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to CYP450 enzymes, predicting metabolic stability .
- QSAR models : Train algorithms on datasets (e.g., ChEMBL) to forecast logP, hERG inhibition, and plasma protein binding .
- MD simulations : Run GROMACS simulations to assess membrane permeability (e.g., blood-brain barrier penetration) .
- Toxicity prediction : Employ Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity .
Advanced: How to design analogs of this compound with improved selectivity for a target enzyme isoform?
Methodological Answer:
- Scaffold hopping : Replace the pyridine ring with isosteres (e.g., pyrazine, thiazole) to exploit isoform-specific binding pockets .
- Fragment-based design : Screen fragment libraries (e.g., Maybridge) to identify substituents with isoform-discriminatory interactions .
- Alanine scanning mutagenesis : Identify critical residues in the target isoform’s active site for tailored modifications .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for analog binding to prioritize synthetically feasible candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
